

# An In-depth Technical Guide to 1-Bromo-2-methoxy-2-methylpropane

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## Compound of Interest

Compound Name: 1-Bromo-2-methoxy-2-methylpropane

Cat. No.: B011694

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Molecular Formula: C<sub>5</sub>H<sub>11</sub>BrO

This technical guide provides a comprehensive overview of **1-Bromo-2-methoxy-2-methylpropane**, a bifunctional organic compound of interest to researchers and professionals in organic synthesis and drug development. This document details its physicochemical properties, spectroscopic signature, potential synthetic routes, chemical reactivity, and safety information.

## Physicochemical Properties

**1-Bromo-2-methoxy-2-methylpropane** is a halogenated ether with a neopentyl-type framework.<sup>[1]</sup> Its structural characteristics, particularly the quaternary carbon atom, introduce significant steric hindrance that influences its reactivity.<sup>[1]</sup> The presence of two distinct functional groups, a bromo moiety and a methoxy group, makes it a valuable intermediate for the synthesis of more complex molecules.<sup>[1]</sup>

Below is a summary of its key physicochemical properties.

Property	Value	Source
Molecular Formula	C5H11BrO	PubChem[2][3]
Molecular Weight	167.04 g/mol	PubChem[2]
IUPAC Name	1-bromo-2-methoxy-2-methylpropane	PubChem[2]
CAS Number	19752-21-7	PubChem[2]
Canonical SMILES	CC(C)(CBr)OC	MolPort[3]
InChI Key	NBLDQRVLOJJCCJ-UHFFFAOYSA-N	PubChem[2]
Monoisotopic Mass	165.99933 Da	PubChem[2]
Predicted XLogP3	1.5	PubChem[2]
Purity	Typically ≥95%	MolPort[3]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Bromo-2-methoxy-2-methylpropane**. While experimental spectra are not widely published, the following data are predicted based on its molecular structure.

Spectroscopy	Predicted Chemical Shifts / Frequencies
<sup>1</sup> H NMR	Singlet at ~1.2-1.4 ppm (6H, -C(CH <sub>3</sub> ) <sub>2</sub> ) Singlet at ~3.2 ppm (3H, -OCH <sub>3</sub> ) Singlet at ~3.4 ppm (2H, -CH <sub>2</sub> Br)
<sup>13</sup> C NMR	~20-25 ppm (-C(CH <sub>3</sub> ) <sub>2</sub> ) ~40-50 ppm (-CH <sub>2</sub> Br) ~50 ppm (-OCH <sub>3</sub> ) ~70-80 ppm (-C(CH <sub>3</sub> ) <sub>2</sub> )
Infrared (IR)	C-H stretching: ~2850-2975 cm <sup>-1</sup> C-O-C stretching: ~1070-1150 cm <sup>-1</sup> C-Br stretching: ~500-750 cm <sup>-1</sup>

The  $^1\text{H}$  NMR spectrum is expected to show three distinct singlets with an integration ratio of 6:3:2, corresponding to the gem-dimethyl protons, the methoxy protons, and the bromomethyl protons, respectively.[1] The  $^{13}\text{C}$  NMR spectrum is predicted to display four signals for each unique carbon environment.[1] The IR spectrum would be characterized by C-H, C-O-C, and C-Br stretching vibrations.[1][4]

## Synthesis and Purification

A plausible synthetic route to **1-Bromo-2-methoxy-2-methylpropane** can be extrapolated from standard organic chemistry principles, such as the bromination of an appropriate alcohol precursor.

### Hypothetical Experimental Protocol: Synthesis from 2-Methoxy-2-methylpropan-1-ol

This protocol describes a potential method for the synthesis of **1-Bromo-2-methoxy-2-methylpropane**.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-2-methylpropan-1-ol.
- **Reagent Addition:** Cool the flask in an ice bath and slowly add a brominating agent, such as phosphorus tribromide ( $\text{PBr}_3$ ), dropwise while stirring. Maintain the temperature below  $10^\circ\text{C}$  during the addition.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
- **Workup:** Cool the reaction mixture and carefully pour it over crushed ice. Separate the organic layer.
- **Purification:** Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Final Purification:** Purify the crude product by fractional distillation to yield pure **1-Bromo-2-methoxy-2-methylpropane**.

A plausible synthetic workflow diagram.

## Chemical Reactivity and Potential Applications

The presence of both a bromo and a methoxy group allows for diverse chemical transformations, making **1-Bromo-2-methoxy-2-methylpropane** a versatile building block in organic synthesis.

### Nucleophilic Substitution Reactions

The primary reactive site is the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack. For instance, it can undergo an SN2 reaction with nucleophiles like methoxide to form an ether.

Diagram of a typical SN2 reaction.

### Neighboring Group Participation

The methoxy group at the  $\beta$ -position relative to the bromine atom can act as an internal nucleophile.<sup>[1]</sup> This "neighboring group participation" can facilitate the displacement of the bromide ion and may lead to the formation of cyclic intermediates or rearranged products.<sup>[1]</sup> This structural motif makes the compound an excellent candidate for mechanistic studies.<sup>[1]</sup>

## Applications in Drug Development and Organic Synthesis

While specific applications of **1-Bromo-2-methoxy-2-methylpropane** are not extensively documented, related brominated organic compounds are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.<sup>[5]</sup> Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a route to complex molecular architectures. It can serve as a precursor for introducing the 2-methoxy-2-methylpropyl moiety into a target molecule.

### Safety and Handling

**1-Bromo-2-methoxy-2-methylpropane** is associated with several hazards and should be handled with appropriate safety precautions.

Hazard Class	GHS Classification
Flammability	H227: Combustible liquid
Acute Toxicity (Oral)	H301: Toxic if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation
Eye Damage/Irritation	H319: Causes serious eye irritation
Respiratory Irritation	H335: May cause respiratory irritation

Data sourced from PubChem.[2]

Handling Precautions:

- Work in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid contact with skin, eyes, and clothing.
- Keep away from heat, sparks, and open flames.
- Store in a cool, dry, and well-ventilated place.

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[6]

## Conclusion

**1-Bromo-2-methoxy-2-methylpropane** is a valuable bifunctional compound with significant potential in synthetic organic chemistry and drug discovery. Its unique structural features, particularly the combination of a reactive bromo group and a potentially participating methoxy group on a sterically hindered carbon framework, make it an interesting subject for both synthetic applications and mechanistic studies. Proper handling and adherence to safety protocols are essential when working with this compound.

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## References

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- 4. infrared spectrum of 1-bromo-2-methylpropane C<sub>4</sub>H<sub>9</sub>Br (CH<sub>3</sub>)<sub>2</sub>CHCH<sub>2</sub>Br prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-2-methoxy-2-methylpropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011694#1-bromo-2-methoxy-2-methylpropane-molecular-formula-c5h11bro]

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